![molecular formula C14H10F3NO3S B2498123 Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate CAS No. 866150-53-0](/img/structure/B2498123.png)
Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate” is a chemical compound with the CAS Number: 866150-53-0 . It has a molecular weight of 330.31 . The IUPAC name for this compound is methyl 3- (3- (trifluoromethyl)benzamido)-1H-1lambda3-thiophene-2-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11F3NO3S/c1-21-13(20)11-10(5-6-22-11)18-12(19)8-3-2-4-9(7-8)14(15,16)17/h2-7,22H,1H3,(H,18,19) . This code provides a unique representation of the molecule’s structure.It should be stored at a temperature between 28 C . More specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Pharmaceutical Development
Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate is extensively studied for its potential in drug development. The trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceutical compounds . This makes it a valuable scaffold in the synthesis of new drugs aimed at treating various diseases, including cancer and infectious diseases .
Agricultural Chemistry
In the field of agrochemicals, this compound is explored for its potential as a pesticide or herbicide. The trifluoromethyl group contributes to the compound’s ability to disrupt the biological processes of pests and weeds, making it an effective component in crop protection formulations .
Material Science
Researchers in material science investigate this compound for its role in developing advanced materials. Its unique chemical properties can be leveraged to create polymers and other materials with enhanced thermal stability and resistance to degradation . This is particularly useful in the production of high-performance coatings and electronic materials.
Catalysis
Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate is also studied for its catalytic properties. It can act as a catalyst in various organic reactions, including cross-coupling reactions and polymerizations . This application is crucial in the synthesis of complex organic molecules and industrial chemical processes.
Environmental Science
In environmental science, this compound is researched for its potential in pollution control and remediation. Its ability to interact with and break down harmful pollutants makes it a candidate for use in environmental cleanup efforts . This includes applications in water treatment and soil remediation.
Biochemical Research
Biochemists explore this compound for its interactions with biological macromolecules. Its unique structure allows it to bind to proteins and nucleic acids, making it a useful tool in studying biochemical pathways and mechanisms. This can lead to a better understanding of cellular processes and the development of new therapeutic strategies.
These applications highlight the versatility and importance of Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate in scientific research. Each field leverages its unique chemical properties to address specific challenges and advance knowledge in their respective areas.
If you have any specific questions about these applications or need further details, feel free to ask!
FDA-Approved Trifluoromethyl Group-Containing Drugs Synthesis and application of trifluoromethylpyridines Action of triethylamine on 3,3,3-trifluoro-2-(trifluoromethyl)propionyl fluoride Processes | Free Full-Text | FDA-Approved Trifluoromethyl Group Environmental Applications of Fluorinated Compounds : Biochemical Research on Fluorinated Compounds
Safety and Hazards
properties
IUPAC Name |
methyl 3-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO3S/c1-21-13(20)11-10(5-6-22-11)18-12(19)8-3-2-4-9(7-8)14(15,16)17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQFPXZMBKGDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

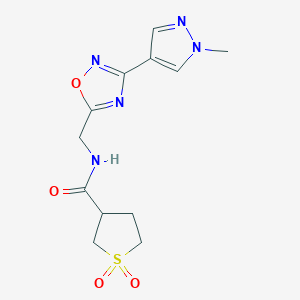
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2498046.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohex-3-enecarboxamide](/img/structure/B2498047.png)
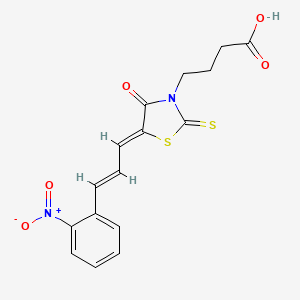
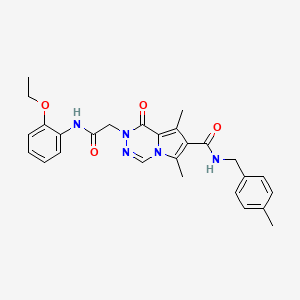
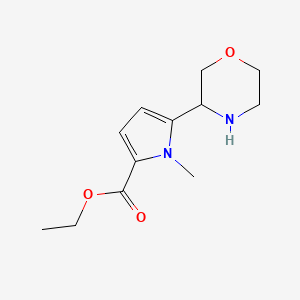
![2-({[Benzyl(ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2498052.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2498053.png)


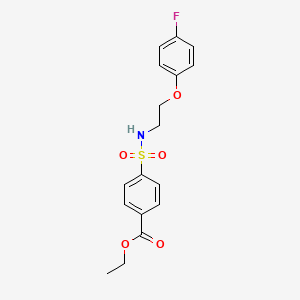
![2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2498059.png)
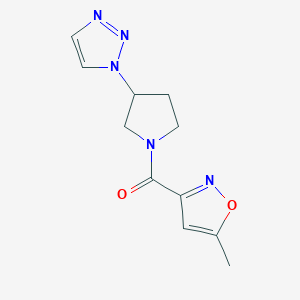
![3-bromo-N-{2-[cyclopropyl(methyl)amino]ethyl}-6-fluoro-N-methylpyridine-2-carboxamide](/img/structure/B2498062.png)